molecular formula C4H5Cl3N2S B6201115 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride CAS No. 2694744-99-3

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride

Cat. No.: B6201115
CAS No.: 2694744-99-3
M. Wt: 219.5 g/mol
InChI Key: FTJWKZAUZNBWCA-UHFFFAOYSA-N
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Description

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the thiazole ring, and a methanamine group at the 5 position, forming a hydrochloride salt. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorothiazole, which can be obtained by chlorination of thiazole.

    Formation of Methanamine Derivative: The 2,4-dichlorothiazole is then reacted with formaldehyde and ammonia to introduce the methanamine group at the 5 position of the thiazole ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. The methanamine group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride can be compared with other thiazole derivatives such as:

    2-aminothiazole: Known for its antimicrobial activity.

    4-methylthiazole: Used in flavor and fragrance industries.

    Thiamine (Vitamin B1): Essential nutrient involved in energy metabolism.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct biological activities and chemical reactivity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride involves the reaction of 2,4-dichlorothiazole with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": ["2,4-dichlorothiazole", "formaldehyde", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: 2,4-dichlorothiazole is reacted with formaldehyde in the presence of a suitable solvent and a catalyst to form 1-(2,4-dichloro-1,3-thiazol-5-yl)methanol.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride to form 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine.", "Step 3: The final step involves the reaction of 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine with hydrochloric acid to form 1-(2,4-dichloro-1,3-thiazol-5-yl)methanamine hydrochloride."] }

CAS No.

2694744-99-3

Molecular Formula

C4H5Cl3N2S

Molecular Weight

219.5 g/mol

IUPAC Name

(2,4-dichloro-1,3-thiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C4H4Cl2N2S.ClH/c5-3-2(1-7)9-4(6)8-3;/h1,7H2;1H

InChI Key

FTJWKZAUZNBWCA-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(N=C(S1)Cl)Cl)N.Cl

Purity

95

Origin of Product

United States

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